4-tert-Butyl-2,6-bis-thiocyanato-phenylamine

Vue d'ensemble

Description

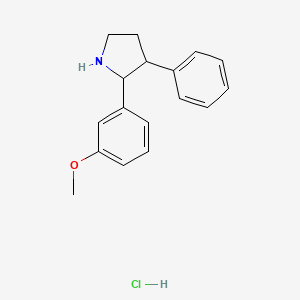

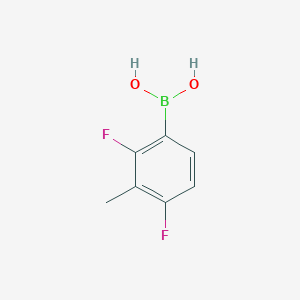

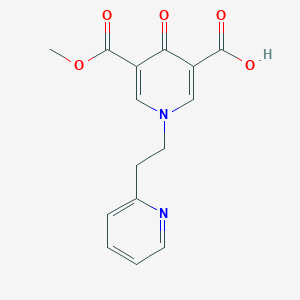

4-tert-Butyl-2,6-bis-thiocyanato-phenylamine is a chemical compound with the CAS Number: 1421312-04-0 . It has a molecular weight of 263.39 and a molecular formula of C12H13N3S2 . It is a light yellow solid and is used for research purposes .

Physical And Chemical Properties Analysis

4-tert-Butyl-2,6-bis-thiocyanato-phenylamine is a light yellow solid . The compound has a molecular weight of 263.39 and a molecular formula of C12H13N3S2 . The storage temperature is 0-5°C . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.Applications De Recherche Scientifique

Polymer Synthesis and Properties

- The synthesis of aromatic diamine monomers like 4-[(4′-tert-butyl)phenyl]-2,6-bis(4-aminophenyl)pyridine (BPAP) has been reported, leading to the development of poly(pyridine–imide)s with good solubility and thermal stability, indicating potential applications in high-performance polymers due to the presence of tert-butyl group and rigid triphenylpyridine units. These polymers exhibited fluorescent properties, suggesting uses in optoelectronic devices (Lu et al., 2014).

Coordination Chemistry and Catalysis

- Coordination chemistry involving dinucleating P2N2S ligands with cationic palladium complexes highlights the synthesis of dinuclear palladium thiophenolate complexes. These complexes have been found to catalyze vinyl-addition polymerization of norbornene, showcasing their potential in catalytic applications (Siedle et al., 2007).

Optical and Electronic Materials

- The incorporation of tert-butyl groups into polyimides derived from unsymmetric diamines has shown to result in materials with low dielectric constants, excellent solubility, and high glass transition temperatures. These properties suggest applications in electronics where low dielectric materials are advantageous (Chern & Tsai, 2008).

- Ambipolar, multi-electrochromic polypyromellitimides and polynaphthalimides containing di(tert-butyl)-substituted bis(triarylamine) units have been synthesized, displaying high glass transition temperatures, thermal stability, and multi-electrochromic behaviors. These materials could find uses in electrochromic devices and other applications requiring ambipolar charge transport (Wang & Hsiao, 2014).

Steric Effects and Surface Reactions

- Studies on steric effects in the reaction of aryl radicals with surfaces have provided insights into how bulky substituents, such as tert-butyl groups, influence the grafting efficiency and layer formation on surfaces. This research has implications for surface chemistry and materials science, particularly in developing coatings and functionalized surfaces (Combellas et al., 2009).

Propriétés

IUPAC Name |

(2-amino-5-tert-butyl-3-thiocyanatophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S2/c1-12(2,3)8-4-9(16-6-13)11(15)10(5-8)17-7-14/h4-5H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGZKDBHVGQLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)SC#N)N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-2,6-bis-thiocyanato-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)

![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)

![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)